

Analytical standards and reference materials for Butocarboxim quantification

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Compound of Interest

Compound Name: Butocarboxim

Cat. No.: B1668103

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Application Notes and Protocols for the Quantification of Butocarboxim

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of **Butocarboxim**, a carbamate insecticide, using analytical standards and reference materials. The methodologies outlined are essential for residue analysis in agricultural products and environmental samples, ensuring regulatory compliance and food safety.

Analytical Standards and Reference Materials

High-purity analytical standards are critical for accurate quantification. Certified reference materials (CRMs) for **Butocarboxim** and its metabolites are available from various suppliers.

Available Reference Materials:

- **Butocarboxim**: Offered as a neat solid or in solution (e.g., 100 µg/mL in acetonitrile)[1][2]. It is a synthetic carbamate used as a systemic insecticide for sucking insects[3][4].
- **Butocarboxim-sulfoxide**: A metabolite of **Butocarboxim**, available as a high-purity reference material[5].
- **Butoxycarboxim**: Another metabolite of **Butocarboxim**.

It is recommended to use certified reference materials to ensure traceability and accuracy of analytical results.

Quantification of Butocarboxim using High-Performance Liquid Chromatography (HPLC)

A widely used method for **Butocarboxim** quantification involves HPLC with post-column derivatization and fluorescence detection. This method offers high sensitivity and selectivity for carbamate pesticides. **Butocarboxim** is a thermally labile compound, making HPLC a more suitable technique than Gas Chromatography (GC).

Experimental Protocol: HPLC with Post-Column Derivatization

This protocol is adapted from the method described by Tseng et al. (1999) for the analysis of **Butocarboxim** in agricultural products.

Instrumentation:

- HPLC system equipped with a pump, autosampler, and fluorescence detector.
- Post-column reactor with a heating unit (90°C) and reaction loops.
- Analytical column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent.

Reagents and Standards:

- Acetonitrile (LC grade)
- Water (deionized)
- Sodium hydroxide (0.05 N)
- o-Phthaldialdehyde (OPA)/2-mercaptoethanol derivatization reagent
- **Butocarboxim** certified reference standard
- Sodium chloride

- Dichloromethane
- n-Hexane
- Acetone (residue grade)
- Anhydrous sodium sulfate
- Aminopropyl solid-phase extraction (SPE) cartridges

Preparation of Standard Solutions:

- Prepare a stock solution of **Butocarboxim** (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol.
- Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1 to 8 µg/mL).

Sample Preparation (for Agricultural Products):

- Extraction: Homogenize the sample and extract with acetone.
- Concentration: Concentrate the acetone extract using a rotary evaporator at 35-40°C.
- Liquid-Liquid Partitioning: Dissolve the residue in a 10% sodium chloride solution and partition with n-hexane to remove nonpolar co-extractives. Collect the aqueous phase.
- Dichloromethane Extraction: Extract the aqueous phase twice with dichloromethane.
- Evaporation and Reconstitution: Evaporate the dichloromethane extract and dissolve the residue in a small volume of dichloromethane.
- Solid-Phase Extraction (SPE) Cleanup: Pass the reconstituted extract through an aminopropyl SPE cartridge for cleanup.
- Final Preparation: Elute the cartridge with dichloromethane, evaporate the eluate to dryness, and dissolve the final residue in acetonitrile for HPLC analysis.

HPLC Conditions:

Parameter	Value
Mobile Phase	Acetonitrile:Water (25:75, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column	Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.)
Post-Column Reagent 1	0.05 N Sodium Hydroxide at 0.5 mL/min
Post-Column Reagent 2	OPA/2-mercaptoethanol solution at 0.5 mL/min
Reaction Temperature	90°C
Fluorescence Detection	Excitation: 340 nm, Emission: 455 nm

Data Analysis:

- Identify **Butocarboxim** by comparing the retention time of the peak in the sample chromatogram with that of the standard.
- Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Quantitative Data Summary

The following table summarizes the performance of the described HPLC method.

Parameter	Radishes	Bamboo Sprouts
Spike Level (ppm)	0.1 - 0.3	0.2
Average Recovery (%)	81.9 - 82.6	82.5
Coefficient of Variation (%)	3.5 - 9.0	4.4
Limit of Detection (LOD)	0.05 ppm	0.05 ppm

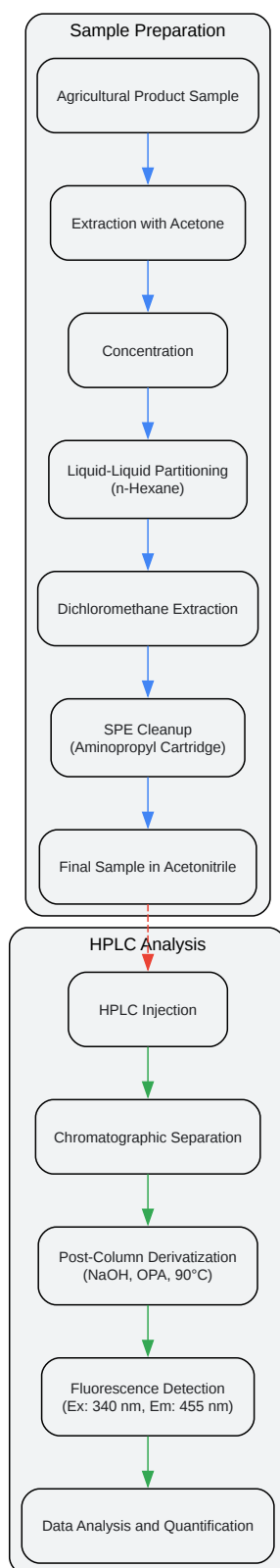
Alternative Quantification Methods

While HPLC with post-column derivatization is a robust method, other techniques can also be employed for **Butocarboxim** analysis.

- Gas Chromatography (GC): Pre-column derivatization followed by GC has been reported. However, **Butocarboxim**'s thermal lability can be a challenge. A GC method for intact determination of **Butocarboxim** and its metabolites has been described using a thermionic specific detector (TSD) and a low-load liquid phase column to avoid thermal breakdown.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is suitable for multi-residue analysis of pesticides, including **Butocarboxim**. The use of triggered Multiple Reaction Monitoring (tMRM) can increase confidence in analyte identification.

Visualizations

Experimental Workflow for Butocarboxim Quantification

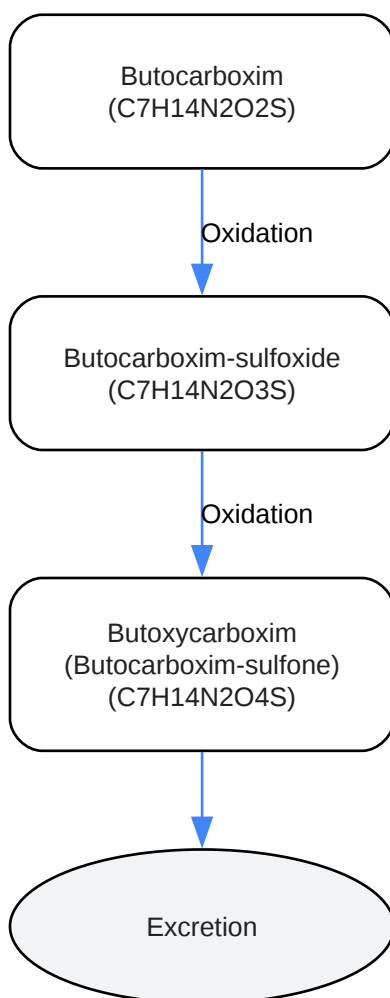


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Caption: Workflow for **Butocarboxim** analysis in agricultural products.

Metabolic Pathway of Butocarboxim

Butocarboxim is metabolized in mammals primarily through oxidation to **Butocarboxim-sulfoxide** and subsequently to **Butoxycarboxim**, which are then excreted.



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Caption: Metabolic pathway of **Butocarboxim** in mammals.

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